

Comparative Analysis of PSB-KK1415 Cross-Reactivity with G Protein-Coupled Receptors

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the GPR18 Agonist, **PSB-KK1415**, and its Selectivity Profile.

PSB-KK1415 has been identified as a potent and selective agonist for the orphan G protein-coupled receptor GPR18, a promising therapeutic target in immunology and cancer.[1] This guide provides a comparative analysis of **PSB-KK1415**'s cross-reactivity with other GPCRs, supported by experimental data, to aid researchers in evaluating its suitability for their studies.

Selectivity Profile of PSB-KK1415

PSB-KK1415 exhibits a favorable selectivity profile, with pronounced potency at the human GPR18 receptor. Studies have shown that while it is a highly effective GPR18 agonist, it maintains a degree of selectivity against other related receptors, particularly the cannabinoid (CB) receptors.

A key study in the Journal of Medicinal Chemistry reported that **PSB-KK1415** (referred to as compound 51 in the publication) is the most potent GPR18 agonist identified from a series of synthesized compounds, with an EC50 of 19.1 nM in a β-arrestin recruitment assay.[1] Importantly, this study demonstrated that **PSB-KK1415** displays at least a 25-fold selectivity for GPR18 over the cannabinoid CB1 and CB2 receptors.[1]

For comparative purposes, a structurally related analogue, PSB-KK1445 (compound 50), was found to be even more selective, exhibiting over 200-fold selectivity against both CB1 and CB2 receptors, as well as GPR55 and GPR183.[1] This highlights that while **PSB-KK1415** is highly



potent, other analogues may offer superior selectivity for applications where off-target effects at cannabinoid receptors are a primary concern.

Quantitative Cross-Reactivity Data

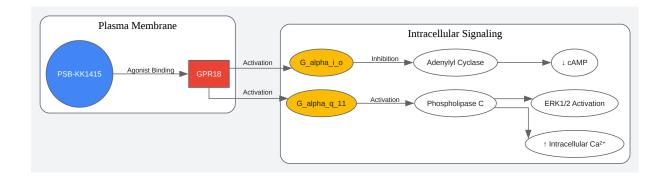
The following table summarizes the functional potency of **PSB-KK1415** at its primary target, GPR18, and highlights its selectivity over other tested GPCRs.

Target GPCR	Assay Type	PSB-KK1415 Activity (EC50)	Selectivity vs. CB Receptors	Reference
GPR18 (human)	β-arrestin Recruitment	19.1 nM	-	[1]
GPR18 (mouse)	β-arrestin Recruitment	Potent Agonist	-	[1]
Cannabinoid Receptor 1 (CB1)	β-arrestin Recruitment	> 25-fold lower potency than GPR18	≥ 25-fold	[1]
Cannabinoid Receptor 2 (CB2)	β-arrestin Recruitment	> 25-fold lower potency than GPR18	≥ 25-fold	[1]

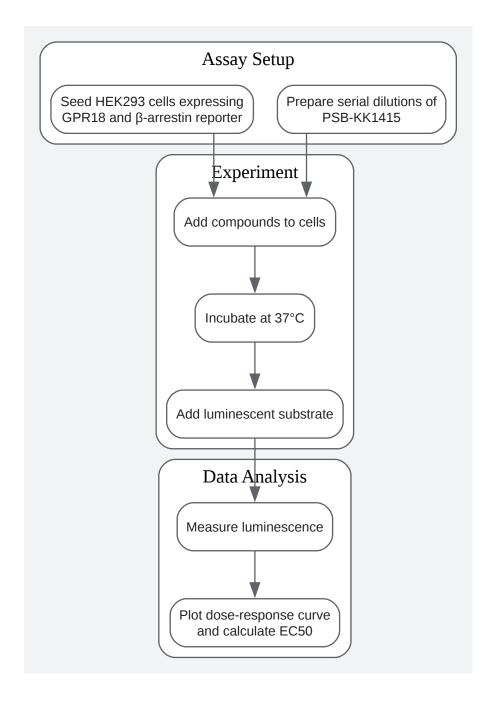
GPR18 Signaling Pathways

Activation of GPR18 by an agonist like **PSB-KK1415** initiates a cascade of intracellular signaling events. GPR18 is known to couple to Gαi/o and Gαq/11 proteins. This coupling can lead to downstream effects such as the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C, resulting in the mobilization of intracellular calcium and the activation of the ERK1/2 signaling pathway.









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References



- 1. Potent, Selective Agonists for the Cannabinoid-like Orphan G Protein-Coupled Receptor GPR18: A Promising Drug Target for Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
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